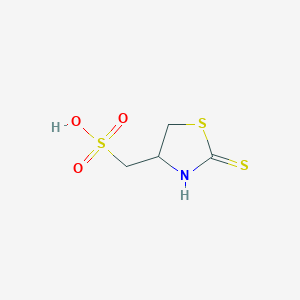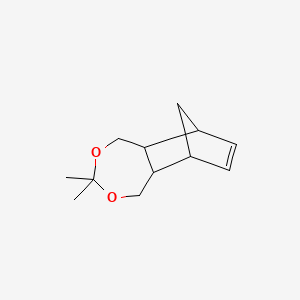![molecular formula C20H18OS2 B12562234 3,5-Bis[(phenylsulfanyl)methyl]phenol CAS No. 168414-96-8](/img/structure/B12562234.png)
3,5-Bis[(phenylsulfanyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis[(phenylsulfanyl)methyl]phenol is an organic compound with the molecular formula C20H18OS2. This compound features a phenol group substituted with two phenylsulfanyl groups at the 3 and 5 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(phenylsulfanyl)methyl]phenol typically involves the reaction of 3,5-dihydroxybenzyl alcohol with phenylthiol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups are replaced by phenylsulfanyl groups .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced catalysts and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis[(phenylsulfanyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups, yielding the corresponding phenol.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenol derivatives.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
3,5-Bis[(phenylsulfanyl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Bis[(phenylsulfanyl)methyl]phenol involves its interaction with various molecular targets. The phenylsulfanyl groups can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis[(phenylselanyl)methyl]phenol: Similar structure but with selenium atoms instead of sulfur.
3,5-Dimethylphenol: Lacks the phenylsulfanyl groups, leading to different chemical properties.
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol: Contains bulky tert-butyl groups instead of phenylsulfanyl groups.
Uniqueness
3,5-Bis[(phenylsulfanyl)methyl]phenol is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical reactivity and potential biological activities. These groups can undergo various chemical transformations, making the compound versatile for different applications .
Propiedades
Número CAS |
168414-96-8 |
|---|---|
Fórmula molecular |
C20H18OS2 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
3,5-bis(phenylsulfanylmethyl)phenol |
InChI |
InChI=1S/C20H18OS2/c21-18-12-16(14-22-19-7-3-1-4-8-19)11-17(13-18)15-23-20-9-5-2-6-10-20/h1-13,21H,14-15H2 |
Clave InChI |
OXVSLSACLOETKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCC2=CC(=CC(=C2)O)CSC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol](/img/structure/B12562162.png)

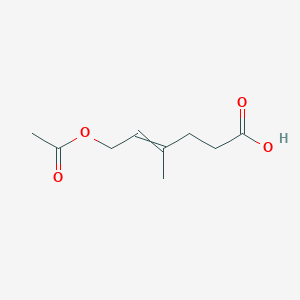
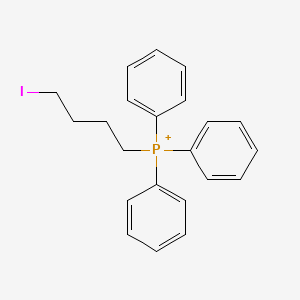
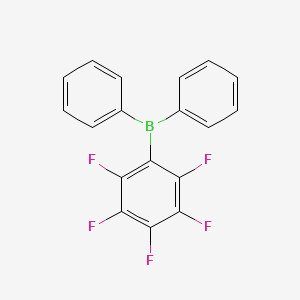
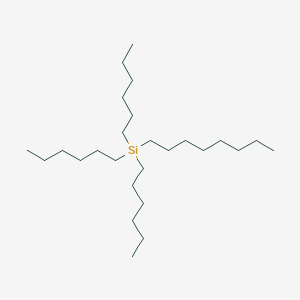
![1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)-](/img/structure/B12562187.png)
![2-(2H-1,3-Benzodioxol-5-yl)-1-[(3R)-3-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B12562193.png)
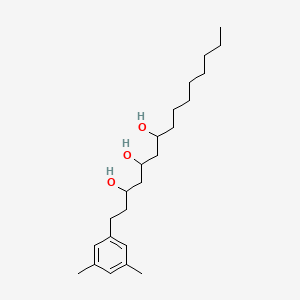
![[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid](/img/structure/B12562206.png)
